1-Brom-4-cyclopropylbenzol

Übersicht

Beschreibung

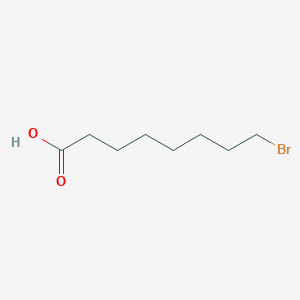

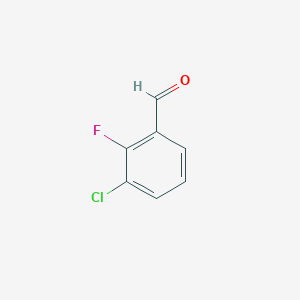

1-bromo-4-cyclopropylbenzene is a member of the class of bromobenzenes that is bromobenzene substituted by a cyclopropyl group at position 4. It has a role as a metabolite. It is a member of bromobenzenes and a member of cyclopropanes.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

1-Brom-4-cyclopropylbenzol ist ein vielseitiges Zwischenprodukt in der organischen Synthese. Seine einzigartige Struktur ermöglicht die Einführung der Cyclopropylgruppe in komplexere Moleküle, was die chemischen und physikalischen Eigenschaften der resultierenden Verbindungen erheblich verändern kann. Diese Verbindung ist besonders nützlich bei der Synthese verschiedener Pharmazeutika, wobei die Cyclopropylgruppe ein entscheidender Bestandteil der Kernstruktur des Moleküls sein kann .

Pharmazeutische Forschung

In der pharmazeutischen Forschung dient this compound als Baustein für die Entwicklung neuer Medikamente. Es wurde bei der Synthese von Natrium-abhängigen Glukosetransporter-Inhibitoren eingesetzt, die bei der Behandlung von Diabetes eine wichtige Rolle spielen. Darüber hinaus ist es ein wichtiger Vorläufer bei der Herstellung von Tofogliflozin, einem selektiven Inhibitor zur Behandlung von Typ-2-Diabetes .

Materialwissenschaft

Die Rolle der Verbindung in der Materialwissenschaft ist mit ihrer Reaktivität und Fähigkeit, Polymere oder Copolymere zu bilden, verbunden, die zur Herstellung neuer Materialien mit spezifischen gewünschten Eigenschaften verwendet werden können. Sein Bromatom macht es zu einem guten Kandidaten für eine weitere Funktionalisierung, die zu Materialien mit potenziellen Anwendungen in der Elektronik, Beschichtungen und anderen fortschrittlichen Materialien führt .

Chemieingenieurwesen

Im Chemieingenieurwesen wird this compound für die Prozessoptimierung und die Entwicklung synthetischer Wege verwendet. Seine Stabilität unter verschiedenen Bedingungen macht es zu einem idealen Kandidaten für die Prüfung neuer Reaktionsmechanismen und Katalyseprozesse. Diese Verbindung ist auch von Bedeutung für die Untersuchung des Phasenverhaltens und der Thermodynamik in komplexen Gemischen .

Umweltwissenschaften

Obwohl direkte Anwendungen in der Umweltwissenschaft nicht umfassend dokumentiert sind, deuten die Eigenschaften der Verbindung auf potenzielle Verwendungen bei der Untersuchung von Umweltverschmutzungen hin. Seine physikalisch-chemischen Eigenschaften, wie Löslichkeit und Flüchtigkeit, können bei der Modellierung des Umweltschicksals ähnlicher organischer Verbindungen wertvoll sein .

Biochemie

In der Biochemie könnte this compound verwendet werden, um Stoffwechselwege zu untersuchen, an denen Cyclopropyl-haltige Moleküle beteiligt sind. Als Metabolit kann es helfen, die biochemischen Transformationen zu verstehen, die solche Strukturen in biologischen Systemen durchlaufen, was für Studien zum Arzneimittelstoffwechsel entscheidend ist .

Analytische Chemie

Diese Verbindung ist wichtig in der analytischen Chemie, wo sie als Standard- oder Referenzverbindung in verschiedenen chromatographischen und spektroskopischen Methoden verwendet werden kann. Seine klar definierte Struktur und Eigenschaften ermöglichen eine genaue Kalibrierung und Methodenentwicklung, was für die qualitative und quantitative Analyse komplexer Gemische unerlässlich ist .

Industrielle Anwendungen

In industriellen Anwendungen wird this compound als Zwischenprodukt bei der Synthese verschiedener Chemikalien verwendet. Seine Reaktivität und das Vorhandensein des Bromatoms machen es für weitere Umwandlungen in komplexere Industriechemikalien geeignet, die bei der Herstellung von Agrochemikalien, Farbstoffen und anderen Spezialchemikalien verwendet werden können .

Safety and Hazards

1-Bromo-4-cyclopropylbenzene is classified as a warning hazard according to GHS07 . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Wirkmechanismus

Target of Action

1-Bromo-4-cyclopropylbenzene is a reagent used in the synthesis of sodium-dependent glucose transporter inhibitors . These transporters are the primary targets of this compound. They play a crucial role in glucose homeostasis, allowing cells to absorb glucose from the bloodstream.

Mode of Action

The compound interacts with its targets through a process known as free radical bromination . This involves the removal of a hydrogen atom from the benzylic position of the compound, resulting in the formation of a free radical. This free radical then reacts with N-bromosuccinimide (NBS), leading to the formation of the brominated compound .

Biochemical Pathways

The biochemical pathway affected by this compound is the glucose transport pathway. By inhibiting sodium-dependent glucose transporters, the compound reduces the absorption of glucose into cells. This can have downstream effects on various metabolic processes that rely on glucose as a source of energy .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular effect of 1-Bromo-4-cyclopropylbenzene’s action is the inhibition of sodium-dependent glucose transporters, leading to reduced glucose absorption. On a cellular level, this can lead to changes in metabolic activity, as cells must rely on alternative sources of energy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-cyclopropylbenzene. For example, the compound’s reactivity and stability may be affected by temperature, pH, and the presence of other chemicals. Additionally, the compound’s efficacy may be influenced by the physiological state of the individual, including factors such as age, health status, and the presence of other medications .

Eigenschaften

IUPAC Name |

1-bromo-4-cyclopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDNBWVMEFUNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309625 | |

| Record name | 1-Bromo-4-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-14-7 | |

| Record name | 1-Bromo-4-cyclopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-cyclopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

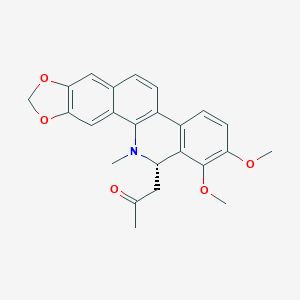

![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)